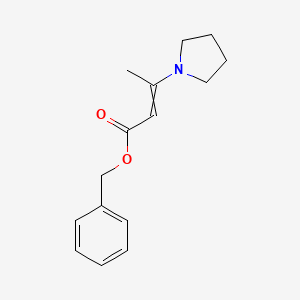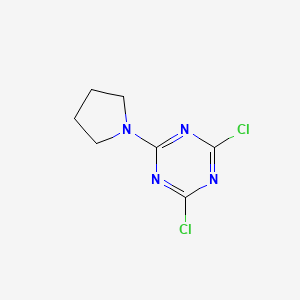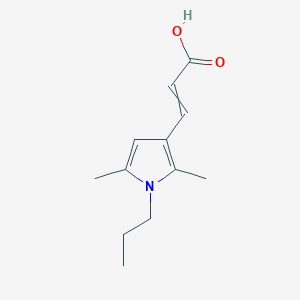
Trisodium 1,3,5-triazinane-2,4,6-trithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium 1,3,5-triazinane-2,4,6-trithione can be synthesized through various chemical reactions. One common method involves the reaction of suitable raw materials in the presence of dimethyl sulfoxide (DMSO), sodium chloride (NaCl), and sulfuryl chloride (SO₂Cl₂) . Another method involves the use of 1,3,5-tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione as a starting material, which is reacted with 9,9-dibutyl-2-ethynyl-9H-fluorene, copper(I) iodide (CuI), and palladium(II) chloride (PdCl₂) in a mixture of N,N-dimethylformamide (DMF) and triethylamine (Et₃N) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include various sulfur-containing compounds, such as thiols, disulfides, and sulfonates. These products have diverse applications in different fields, including chemistry and industry.
Applications De Recherche Scientifique
Trisodium 1,3,5-triazinane-2,4,6-trithione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification.
Mécanisme D'action
The mechanism of action of trisodium 1,3,5-triazinane-2,4,6-trithione involves its ability to bind with heavy metal ions through its sulfur atoms. The compound forms stable complexes with heavy metals, which can then be removed from the environment. The molecular targets and pathways involved in this process include the coordination of sulfur atoms with metal ions, leading to the formation of insoluble metal-sulfur complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trisodium 1,3,5-triazinane-2,4,6-trithione include:
- 1,3,5-triazine-2,4,6-trithiol, sodium salt (1:3)
- 1,3,5-triazine-2,4,6-triol, sodium salt (1:3)
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
This compound is unique due to its high efficiency in binding with heavy metal ions and its stability in acidic environments. Unlike some other heavy metal chelating agents, it does not have a strong odor or toxicity, making it a safer and more effective option for environmental applications .
Propriétés
Numéro CAS |
51887-10-6 |
|---|---|
Formule moléculaire |
C3H3N3Na3S3+3 |
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
trisodium;1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |
Clé InChI |
NYVOYAFUSJONHU-UHFFFAOYSA-N |
SMILES canonique |
C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)
![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
